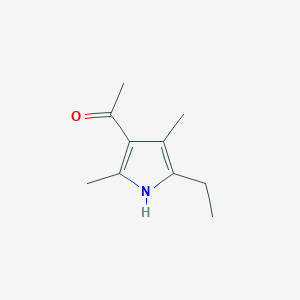

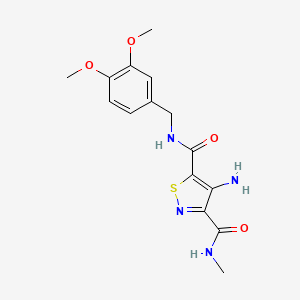

4-amino-N5-(3,4-dimethoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

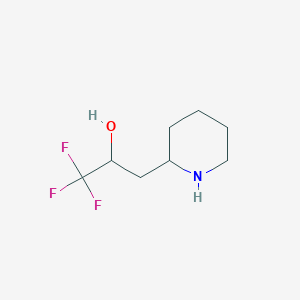

The compound “4-amino-N5-(3,4-dimethoxybenzyl)-N3-methylisothiazole-3,5-dicarboxamide” is a complex organic molecule. It contains an isothiazole ring, which is a type of heterocycle, as well as amide and carboxamide functional groups .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isothiazoles, amides, and carboxamides can participate in a variety of chemical reactions .Scientific Research Applications

Nitrogen and Carbon Nucleophilicities in Thiazoles

The study by Forlani et al. (2006) explores the nitrogen and carbon nucleophilicities of 2-aminothiazoles through coupling with 4,6-dinitrobenzofuroxan, which is relevant to the understanding of the reactivity of compounds containing the thiazole moiety (Forlani et al., 2006).

Synthesis of 8-azapurines

Albert and Trotter (1979) detailed the synthesis of 2-substituted 8-azapurin-6-ones from 4-amino-1,2,3-triazole-5-carboxamides and amidines, showcasing the versatility of amino-triazole derivatives in synthesizing complex heterocyclic systems (Albert & Trotter, 1979).

Solid-Phase Synthesis of Peptide Amides

Albericio and Bárány (2009) developed an acid-labile anchoring linkage for the solid-phase synthesis of C-terminal peptide amides under mild conditions, which could be pertinent for the synthesis of peptide-based compounds using similar core structures (Albericio & Bárány, 2009).

Antimicrobial and Antioxidant Activities

Research on 1,2,4-triazole derivatives, including work by Bektaş et al. (2007) and Hussain (2016), demonstrates the antimicrobial and antioxidant potentials of compounds within this chemical space. These studies contribute to the understanding of how modifications in the molecular structure can impact biological activity (Bektaş et al., 2007); (Hussain, 2016).

Anticancer Evaluation

The synthesis and evaluation of new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity by Bekircan et al. (2008) highlight the potential therapeutic applications of compounds structurally related to the query compound (Bekircan et al., 2008).

Mechanism of Action

Target of Action

Similar compounds have been shown to have antimicrobial and anticancer activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the target’s function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have shown promising adme properties .

Result of Action

Similar compounds have shown promising results in in vitro antimicrobial activity and anticancer activity against certain cancer cell lines .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Properties

IUPAC Name |

4-amino-5-N-[(3,4-dimethoxyphenyl)methyl]-3-N-methyl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4S/c1-17-14(20)12-11(16)13(24-19-12)15(21)18-7-8-4-5-9(22-2)10(6-8)23-3/h4-6H,7,16H2,1-3H3,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDFLNDRJUCNRFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

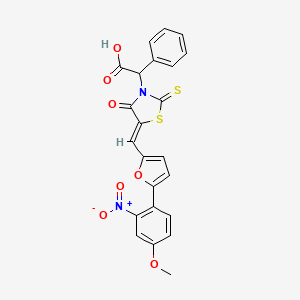

![{2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenoxy}acetic acid](/img/structure/B2537493.png)

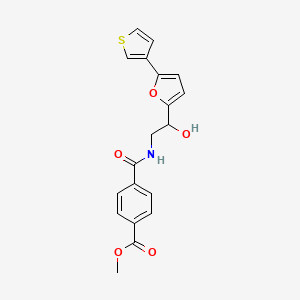

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)tetrahydrofuran-3-carboxamide](/img/structure/B2537498.png)

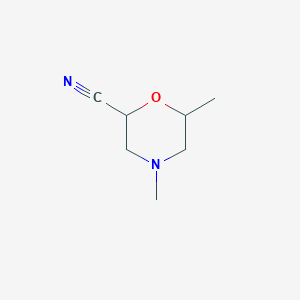

![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(pyridin-2-yl)pyrimidin-4-ol](/img/structure/B2537500.png)